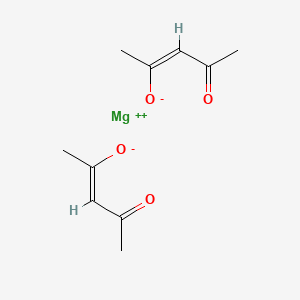

Bis(pentane-2,4-dionato-O,O')magnesium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTIAGQCYPCKFX-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-56-7 | |

| Record name | Bis(pentane-2,4-dionato-O,O')magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pentane-2,4-dionato-O,O')magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity Within Coordination Chemistry

Bis(pentane-2,4-dionato-O,O')magnesium is a coordination complex centered around a magnesium ion. nih.govnist.gov In the field of coordination chemistry, it is classified as a metal β-diketonate. wikipedia.org The compound's structure is defined by a central magnesium(II) ion (Mg²⁺) chelated by two acetylacetonate (B107027) anions (acac⁻). smolecule.comwikipedia.org The acetylacetonate ligand is bidentate, meaning it binds to the magnesium ion through two of its atoms—specifically, the two oxygen atoms of the pentane-2,4-dione enolate form. wikipedia.orgamericanelements.commagritek.com This bonding creates a stable six-membered chelate ring, a characteristic feature of metal acetylacetonate complexes. wikipedia.orgamericanelements.com

The systematic name for this compound, according to IUPAC nomenclature, is this compound. nih.govnist.gov It is also commonly referred to by several other names, including magnesium acetylacetonate, bis(acetylacetonato)magnesium, and Mg(acac)₂. nist.govfar-chemical.comnist.gov The anhydrous form has the chemical formula C₁₀H₁₄MgO₄ and a molecular weight of approximately 222.52 g/mol . nih.govnist.gov It also exists as a dihydrate, magnesium acetylacetonate dihydrate ([CH₃COCHC(O)CH₃]₂Mg · 2H₂O), which is a common commercially available form. sigmaaldrich.comsigmaaldrich.com The compound typically appears as a white to off-white crystalline powder. guidechem.commcc-hamburg.de While it has low solubility in water, it is soluble in various organic solvents like ethanol (B145695), acetone, and methanol (B129727). guidechem.commcc-hamburg.debelikechem.com

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.govnist.gov |

| Synonyms | Magnesium acetylacetonate, Bis(acetylacetonato)magnesium, Mg(acac)₂ nist.govfar-chemical.comnist.gov |

| CAS Registry Number | 14024-56-7 nist.govnist.gov |

| Molecular Formula | C₁₀H₁₄MgO₄ nih.govnist.gov |

| Molecular Weight | 222.52 g/mol nih.govfar-chemical.com |

Significance and Research Context of Magnesium Acetylacetonate Complexes

The significance of magnesium acetylacetonate (B107027) complexes in research stems from their versatility and effectiveness in a range of applications. chemimpex.com A primary area of interest is catalysis, where the magnesium ion (Mg²⁺) can act as a Lewis acid, facilitating a variety of organic reactions. guidechem.comcatalysis.blog These complexes are used as catalysts or catalyst precursors in polymerization reactions, helping to control the formation of polymers with desired properties like strength and elasticity. mcc-hamburg.de They are also employed in other organic syntheses, such as the production of pyrazolidine-3,5-dione (B2422599) derivatives, where they can promote high yields. researchgate.net

In materials science, magnesium acetylacetonate is a valuable precursor for creating magnesium-containing materials. smolecule.comchemimpex.com It is used in chemical vapor deposition (CVD) processes to produce thin films of magnesium oxide (MgO), which have applications in electronic devices and as support for catalysts. chemimpex.comacs.orgcivilica.com The compound's thermal stability allows for its decomposition to form MgO or magnesium hydroxide (B78521). smolecule.com Furthermore, its properties make it useful as a flame retardant in plastics and as a stabilizer in paints and coatings to improve color stability and durability. mcc-hamburg.de

| Application Area | Specific Use |

|---|---|

| Catalysis | Catalyst in organic synthesis and polymerization. americanelements.comguidechem.commcc-hamburg.de |

| Materials Science | Precursor for magnesium oxide (MgO) thin films and other magnesium-based materials. smolecule.comchemimpex.comacs.org |

| Polymer Industry | Flame retardant in plastics. mcc-hamburg.de |

| Paints and Coatings | Stabilizer to improve durability and color stability. mcc-hamburg.de |

| Chemical Synthesis | Used as a cross-linking agent and hardening accelerator for resins. belikechem.com |

Evolution of Research on Magnesium Acetylacetonate in Academic Disciplines

Direct Reaction Pathways

Direct reaction pathways are among the most straightforward methods for synthesizing magnesium acetylacetonate. These typically involve the reaction of a basic magnesium source with the β-diketone ligand, acetylacetone (B45752).

A general and economical process for producing metal acetylacetonates involves the direct reaction of a metal oxide or carbonate with acetylacetone. In this method, magnesium oxide (MgO) or magnesium carbonate (MgCO₃) is treated with a stoichiometric amount of acetylacetone. The reaction can be conducted in an aqueous solution or, in some variations, in the absence of an organic solvent to yield the desired product google.comgoogle.com. The general reaction is driven by the acidic nature of the β-dicarbonyl protons of acetylacetone, which react with the basic magnesium salt.

The reaction with magnesium oxide can be represented as: MgO + 2 C₅H₈O₂ → Mg(C₅H₇O₂)₂ + H₂O

This approach is valued for its simplicity and the direct use of common, inexpensive magnesium precursors.

A widely employed method for preparing magnesium acetylacetonate is the reaction of magnesium hydroxide (Mg(OH)₂) with acetylacetone google.comgoogle.com. The reaction is typically carried out in an aqueous medium and can be performed with a molar excess of acetylacetone google.com. The neutralization reaction between the basic hydroxide and the acidic acetylacetone readily forms the stable magnesium acetylacetonate complex, usually as its dihydrate google.comgoogle.com.

In many procedures, the magnesium hydroxide is not used directly but is generated in situ. This is achieved by first precipitating the hydroxide from a soluble magnesium salt, such as magnesium chloride (MgCl₂), by adding a strong base like potassium hydroxide (KOH). The freshly precipitated and washed magnesium hydroxide is then reacted with acetylacetone without being isolated in a dry state google.com.

Precipitation Techniques

Precipitation methods leverage the solubility differences of reactants and products to isolate the target complex.

This classic method in coordination chemistry involves the reaction of a soluble magnesium salt with a pre-formed salt of the acetylacetonate ligand, such as sodium acetylacetonate (Na(acac)). The synthesis of various metal acetylacetonates, including copper and manganese complexes, often utilizes a soluble metal salt and acetylacetone in the presence of a base like sodium acetate, which generates the acetylacetonate anion in situ magritek.com. A variation of this involves the direct metathesis reaction where a solution of a magnesium salt is mixed with a solution of sodium acetylacetonate. The less soluble magnesium acetylacetonate complex then precipitates from the solution.

The reaction can be generalized as: MgCl₂ + 2 Na(C₅H₇O₂) → Mg(C₅H₇O₂)₂ + 2 NaCl

This method's primary drawback can be the potential for contamination of the final product with byproducts if the reaction conditions, such as pH, are not carefully controlled google.com.

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis are advanced techniques that involve chemical reactions in a closed system (like an autoclave) at temperatures above the solvent's boiling point. While these methods are widely used to produce highly crystalline nanomaterials, their direct application for the synthesis of this compound is not prominently documented. Instead, hydrothermal methods are more commonly reported for the synthesis of precursors, such as magnesium hydroxide nano-plates, which can then be used in subsequent reactions to form the final acetylacetonate complex google.com. The controlled conditions of hydrothermal synthesis allow for fine control over the particle size and morphology of the precursor, which can influence the properties of the final product.

Advanced Ligand Exchange and In-situ Generation Methods

More sophisticated techniques for synthesizing or modifying magnesium acetylacetonate complexes include ligand exchange and the in-situ generation of reactive species for catalysis.

Gas-phase ligand exchange reactions have been studied for magnesium β-diketonate complexes. Research has demonstrated that co-sublimation of different metal β-diketonate complexes, such as a magnesium complex and a copper complex, can lead to the formation of new, mixed-ligand species in the gas phase. These reactions were investigated using mass spectrometry, confirming that ligands can be exchanged between metal centers under these conditions.

The in-situ generation of catalytically active species from this compound is a key application in organic synthesis. Rather than being a method to produce the bulk compound, this refers to the process where magnesium acetylacetonate is introduced as a stable precursor into a reaction mixture. Under the reaction conditions, it generates the actual catalytically active organometallic species that drives the chemical transformation researchgate.net. This approach is common in catalysis, where stable, easily handled precursors are used to generate more reactive or transient intermediates directly within the reaction vessel researchgate.net.

Synthetic Methodologies Overview

| Methodology | Precursors | Key Reagents | General Description |

| Direct Reaction | Magnesium Oxide (MgO) or Magnesium Carbonate (MgCO₃) | Acetylacetone (C₅H₈O₂) | Direct reaction of a basic magnesium compound with acetylacetone, often in an aqueous medium. |

| Direct Reaction | Magnesium Hydroxide (Mg(OH)₂) | Acetylacetone (C₅H₈O₂) | Neutralization reaction between magnesium hydroxide and acetylacetone to form the complex and water. |

| Precipitation | Soluble Magnesium Salt (e.g., MgCl₂) | Sodium Acetylacetonate (NaC₅H₇O₂) or Acetylacetone + Base | Metathesis reaction where mixing solutions of a magnesium salt and an acetylacetonate salt causes the product to precipitate. |

| Hydrothermal | Magnesium Salt (e.g., MgCl₂) | Water, Base | Primarily used to synthesize precursors like magnesium hydroxide with controlled morphology, not the final complex directly. |

| Ligand Exchange | A magnesium β-diketonate complex | A different metal β-diketonate complex | Gas-phase exchange of ligands between different metal centers, observed via mass spectrometry. |

| In-situ Generation | This compound | Substrates of a specific organic reaction | Use of the stable complex as a precursor to generate a catalytically active species within a reaction mixture. |

In-situ Generation of Magnesium Alcoholates for Catalytic Applications

This compound is recognized for its utility as a catalyst and catalyst precursor in organic synthesis. smolecule.comamericanelements.com Its stable structure and solubility in organic solvents allow the magnesium center to be accessible for various reactions. smolecule.com One key application area involves the in-situ generation of catalytically active species, such as magnesium alcoholates (alkoxides).

While direct, detailed protocols for the in-situ generation of magnesium alcoholates specifically from this compound are not extensively documented in the provided research, the underlying chemical principles support this possibility. The acetylacetonate ligands are capable of undergoing metal exchange reactions, where they can be replaced by other ligands. smolecule.com This suggests that introducing an alcohol to a solution containing this compound could lead to a ligand exchange, forming a magnesium alcoholate complex in-situ.

This concept is analogous to other systems where simple, well-defined magnesium precursors are used to generate active catalysts. For instance, magnesium dialkyls (like n-butyl-sec-butylmagnesium) react with bulky alcohols to form well-defined magnesium bis(alkoxide) complexes that are active catalysts for polymerization reactions. nih.govnih.govrsc.orgresearchgate.net A binary system of Mg(n-Bu)₂ and an alcohol has also been shown to be effective, where the active magnesium alkoxide is formed in-situ. nih.gov These examples demonstrate the principle of generating active magnesium alkoxide catalysts in the reaction mixture, a strategy that could potentially be adapted using this compound as the magnesium source. The resulting in-situ generated magnesium alcoholates can then act as catalysts for reactions like the ring-opening polymerization of lactides and other cyclic esters. nih.govnih.govrsc.org

Synthetic Strategies for Anhydrous and Hydrated Forms

The synthesis of this compound can be controlled to yield either the anhydrous compound or its common hydrated form, the dihydrate. The choice of synthetic route and subsequent processing steps are determinant factors for the final product form.

The anhydrous form of this compound is typically obtained through the dehydration of its hydrated counterpart. smolecule.com The process involves carefully heating the hydrated magnesium acetylacetonate to remove the water molecules of crystallization.

A specific method involves drying the compound in an oven at a temperature of 50°C under a vacuum of approximately 60 mbar. google.comgoogle.com The process is continued, often with a slight nitrogen flush, until a constant weight is achieved, indicating the complete removal of water. google.comgoogle.com The resulting product is a white powder. strem.com

Table 1: Dehydration Conditions for Anhydrous this compound

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | This compound dihydrate | smolecule.comgoogle.com |

| Temperature | 50°C | google.comgoogle.com |

| Pressure | ~60 mbar vacuum | google.comgoogle.com |

| Atmosphere | Slight nitrogen flush | google.comgoogle.com |

| Endpoint | Constant weight | google.comgoogle.com |

The dihydrate of this compound, [CH₃COCHC(O)CH₃]₂Mg · 2H₂O, is a common and stable form of the compound. smolecule.comsigmaaldrich.com Several synthetic methods are employed for its preparation, generally involving the reaction of a magnesium source with acetylacetone in a suitable solvent.

One common approach is the direct reaction of magnesium oxide or magnesium hydroxide with acetylacetone. smolecule.comgoogle.comgoogle.com For instance, magnesium hydroxide can be suspended in water and made to react with a molar excess of acetylacetone. google.comgoogle.com The reaction is slightly exothermic and after several hours, the product can be isolated. google.com Alternatively, magnesium oxide or magnesium carbonate can be reacted with acetylacetone in a solvent such as ethanol (B145695) under reflux conditions. smolecule.com

Another established route is a precipitation method . This involves reacting a water-soluble magnesium salt, such as magnesium chloride, with an alkali metal salt of acetylacetone, like sodium acetylacetonate, in solution. smolecule.com This leads to the precipitation of the desired magnesium acetylacetonate dihydrate. A variation involves the in-situ formation of magnesium hydroxide from a magnesium salt (e.g., magnesium chloride) and a base (e.g., potassium hydroxide), which then reacts with acetylacetone. google.comgoogle.com

Solvothermal synthesis represents another strategy, which utilizes higher pressure conditions to facilitate the reaction between magnesium salts and acetylacetone in a solvent like water or alcohol. smolecule.com

After synthesis via these aqueous or solvent-based routes, the resulting product can be dried under less severe conditions than those for the anhydrous form. For example, drying at 50°C under a vacuum of about 500 mbar with a slight nitrogen sweep until a constant mass is obtained yields the dihydrate. google.comgoogle.com

Table 2: Synthetic Methods for this compound Dihydrate

| Method | Magnesium Source | Reagents | Solvent/Medium | Key Conditions | Reference |

|---|---|---|---|---|---|

| Direct Reaction | Magnesium Hydroxide (Mg(OH)₂) | Acetylacetone (molar excess) | Water | Slightly exothermic, 4-hour reaction time. | google.comgoogle.com |

| Direct Reaction | Magnesium Oxide (MgO) / Magnesium Carbonate | Acetylacetone | Ethanol | Reflux conditions. | smolecule.com |

| Precipitation (via hydroxide) | Magnesium Chloride (MgCl₂) | 1. Potassium Hydroxide (KOH) 2. Acetylacetone | Aqueous | Two-step process, forms Mg(OH)₂ intermediate. | google.comgoogle.com |

| Precipitation | Magnesium salts | Sodium Acetylacetonate | Solution | Precipitation of the product. | smolecule.com |

| Solvothermal Synthesis | Magnesium salts | Acetylacetone | Water or Alcohol | High-pressure conditions. | smolecule.com |

Molecular Structure and Geometry

The geometry of this compound is complex and can vary depending on its physical state. While it exists as a monomer in the gas phase, it tends to form oligomeric structures in the solid state.

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in their free state, devoid of intermolecular forces present in crystals. wikipedia.org Studies employing GED combined with quantum mechanical calculations have been conducted to determine the molecular structure of magnesium acetylacetonate in the vapor phase. uni-ulm.de These investigations are crucial for understanding the intrinsic geometry of the monomeric Mg(acac)₂ unit. In the gas phase, the molecule is expected to adopt a four-coordinate geometry around the magnesium center. oup.com For comparison, a GED study of the related manganese(III) tris(acetylacetonate), Mn(acac)₃, revealed a C₂ symmetry in the gas phase with a tetragonally elongated MnO₆ octahedron. nih.gov

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state. While the structure of anhydrous this compound is complex due to oligomerization, several crystalline adducts have been analyzed, providing deep insight into the coordination environment of the magnesium ion.

The six-membered chelate ring, formed by the magnesium ion and the two oxygen atoms of the acetylacetonate ligand, is a key structural feature. In the crystalline structure of the adduct [Mg(acac)₂(TMEDA)] (where TMEDA is tetramethylethylenediamine), the two acac-Mg chelate rings are reported to be nearly planar. iucr.org A slight deviation from planarity is observed, with the maximum deviation of an oxygen atom from the mean C₃O₂Mg plane being 0.054 (1) Å. iucr.org In contrast, the dihydrate complex, [Mg(acac)₂(H₂O)₂], which is isostructural with its manganese(II) analogue, shows a more significant deviation from planarity. oup.com In Mn(acac)₂·2H₂O, the chelate ring is folded by 21° along the axis connecting the two oxygen atoms. oup.com

In its crystalline adducts, the magnesium ion typically achieves a higher coordination number than in the gas phase. For instance, in both [Mg(acac)₂(TMEDA)] and [Mg(acac)₂(H₂O)₂], the central magnesium atom is in a nearly octahedral coordination environment. iucr.orgiucr.org In [Mg(acac)₂(TMEDA)], the magnesium ion is coordinated to the four oxygen atoms of the two acetylacetonate ligands and the two nitrogen atoms of the TMEDA ligand. iucr.org In the dihydrate complex, the coordination sphere is completed by two water molecules. oup.com

The Mg-O bond distances are a critical parameter in defining the coordination geometry. In [Mg(acac)₂(H₂O)₂], the Mg-O bond lengths have been determined to be in the range of 2.0299(7) Å to 2.0419(7) Å. iucr.org These values are comparable to those found in the [Mg(acac)₂(TMEDA)] complex, where the Mg-O distances range from 2.0314(10) Å to 2.0368(10) Å. iucr.org The bite angles of the acetylacetonate ligand are also informative, with values of 86.67(4)° and 86.98(4)° reported for the TMEDA adduct. iucr.org

| Compound | Coordination Geometry | Mg-O Bond Distances (Å) | acac Bite Angle (°) |

| [Mg(acac)₂(H₂O)₂] | Nearly Octahedral | 2.0299(7) - 2.0419(7) | Not Reported |

| [Mg(acac)₂(TMEDA)] | Nearly Octahedral | 2.0314(10) - 2.0368(10) | 86.67(4) - 86.98(4) |

This table presents a summary of coordination data for adducts of this compound.

While adducts like [Mg(acac)₂(TMEDA)] are monomeric, anhydrous metal(II) acetylacetonates, including the magnesium complex, often exhibit a tendency to form oligomeric structures in the solid state to satisfy the coordination requirements of the metal ion. wikipedia.orgiucr.org This polymerization allows the metal centers to achieve a higher coordination number, typically six, which is more stable for magnesium(II). The exact nature of this aggregation for anhydrous Mg(acac)₂ can be complex, involving bridging oxygen atoms from the acetylacetonate ligands of neighboring molecules.

X-ray Crystallographic Analysis of Crystalline Forms

Isostructural Relationships with Other Metal Acetylacetonate Complexes

Notably, the dihydrate complex, [Mg(acac)₂(H₂O)₂], is isostructural with the corresponding dihydrate complexes of manganese(II), cobalt(II), and nickel(II). oup.com Furthermore, the TMEDA adduct, [Mg(acac)₂(TMEDA)], has been found to be isotypic with its zinc(II) analogue, [Zn(acac)₂(TMEDA)]. iucr.orgiucr.org This relationship is consistent with observations for other related complexes, such as the [M(acac)₂(2,2'-bipyridine)] and [M(acac)₂(1,10-phenanthroline)] pairs, where the magnesium and zinc compounds are also isostructural. iucr.org These isostructural series highlight the similar coordination preferences and ionic radii of these divalent metal ions.

Influence of Ancillary Ligands on Coordination Geometry (e.g., with TMEDA, bipyridine)

The coordination geometry of this compound, often abbreviated as Mg(acac)₂, is significantly influenced by the introduction of ancillary or auxiliary ligands. In its unsolvated state, the magnesium center is typically four-coordinate with a tetrahedral geometry. However, the coordination sphere of the magnesium ion readily expands upon the addition of neutral donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and 2,2'-bipyridine (B1663995) (bipyridine), leading to the formation of more stable, higher-coordinate complexes.

The introduction of these bidentate nitrogen-donor ligands results in a change from a tetrahedral to a nearly octahedral coordination environment around the magnesium atom. In these adducts, the central magnesium atom is coordinated to the four oxygen atoms from the two bidentate pentane-2,4-dionato ligands and two nitrogen atoms from the ancillary ligand. This results in a coordination number of six.

Coordination with TMEDA:

The reaction of metal acetylacetonates with TMEDA typically yields crystalline complexes with the general formula [M(acac)₂(TMEDA)]. iucr.org In these structures, the metal center adopts a distorted octahedral geometry. nih.gov The two acetylacetonate ligands chelate the metal ion through their oxygen atoms, and the TMEDA ligand coordinates through its two nitrogen atoms. nih.gov

The coordination polyhedra in these [M(acac)₂(TMEDA)] complexes show moderate deviation from a regular octahedron. nih.gov This distortion is evident in the bond angles. For instance, the O-M-O angles within the chelate rings are typically less than 90° due to the bite angle of the acetylacetonate ligand, while the trans O-M-O angles are slightly less than the ideal 180°. nih.gov Similarly, the N-M-N bite angle of the chelating TMEDA ligand is also acute. nih.gov The formation of polymorphic structures has been reported for the related fluorinated complex, Mg(tfac)₂(TMEDA), indicating that the solid-state packing can also be influenced by subtle changes in the ligand system. rsc.org

The table below presents selected geometric parameters for analogous [Zn(acac)₂(TMEDA)], which can be considered a close model for the magnesium complex.

Table 1: Selected Geometric Parameters for [Zn(acac)₂(TMEDA)]

| Parameter | Value (Å or °) |

|---|---|

| Zn—O1 | 2.0771 (12) |

| Zn—N (average) | Not specified |

| O—Zn—O (trans) | 175.2 (1) |

| N—Zn—O (trans, average) | Not specified |

| acac bite angle | 88.0 (1) |

| TMEDA bite angle | 80.3 (1) |

Data derived from studies on analogous zinc complexes. iucr.orgnih.gov

Coordination with Bipyridine:

Similarly, the introduction of 2,2'-bipyridine (bipy) as an ancillary ligand is expected to result in a six-coordinate octahedral complex, [Mg(acac)₂(bipy)]. While direct structural data for this specific compound is not available in the search results, the coordination behavior of magnesium with bipyridine has been documented in other complexes. For example, in the complex cation [Mg(C₁₀H₈N₂)(H₂O)₄]²⁺, the magnesium(II) atom is coordinated by two nitrogen atoms from the bipyridine ligand and four oxygen atoms from water molecules, resulting in a distorted MgN₂O₄ octahedral geometry. nih.gov

The table below outlines the expected and observed coordination parameters for magnesium complexes with bipyridine.

Table 2: Coordination Parameters for Magnesium-Bipyridine Complexes

| Complex | Coordination Geometry | Mg-N Bond Length (Å) | Mg-O Bond Length (Å) |

|---|---|---|---|

| [Mg(acac)₂(bipy)] (Predicted) | Distorted Octahedral | ~2.2 | ~2.0-2.1 |

| [Mg(bipy)(H₂O)₄]²⁺ (Observed) | Distorted Octahedral | 2.199 (4) | 2.035 (3) - 2.042 |

Observed data from a related aqua-bipyridine magnesium complex. nih.gov

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a powerful tool for probing the molecular structure of coordination complexes like magnesium acetylacetonate (B107027). The vibrations of the atoms and functional groups within the molecule give rise to a unique spectral fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays bands corresponding to specific vibrational modes. In Bis(pentane-2,4-dionato-O,O')magnesium, the delocalization of π-electrons in the chelate ring significantly influences the vibrational frequencies of the C=O and C=C bonds.

Studies combining experimental FTIR data with density functional theory (DFT) calculations have enabled detailed assignments of the observed vibrational bands. researchgate.net The analysis of the FTIR spectrum reveals strong couplings between the various modes within the chelated ring. researchgate.net The National Institute of Standards and Technology (NIST) provides reference infrared spectra for this compound. nist.gov The spectra are typically measured on solid samples, often using a KBr pellet technique. spectrabase.com Key vibrational bands observed in the FTIR spectrum of this compound are a result of C-O and C-C stretching, C-H bending, and Mg-O stretching modes.

Interactive Table: Key FTIR Vibrational Bands for this compound

| Frequency (cm⁻¹) | Assignment | Reference |

| ~1600 - 1500 | C=O and C=C stretching modes (chelate ring) | researchgate.net |

| ~1450 - 1350 | CH₃ deformation modes | nist.govspectrabase.com |

| ~1250 | C-CH₃ stretching mode | nist.govspectrabase.com |

| ~1021 | C-H in-plane bending and Mg-O stretching | researchgate.net |

| ~930 | C-CH₃ stretching and C-H out-of-plane bending | nist.govspectrabase.com |

| ~664 | Ring deformation and Mg-O stretching | researchgate.net |

| ~569 | Mg-O stretching and ring deformation | researchgate.net |

| ~414 | Mg-O stretching | researchgate.net |

Note: The exact frequencies can vary slightly depending on the experimental conditions and the physical state of the sample.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. chemicalbook.com In many cases, vibrations that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman studies have been instrumental in identifying and assigning the vibrational modes, particularly the symmetric vibrations of the chelate ring and the metal-oxygen bonds. researchgate.netresearchgate.net

Theoretical calculations of vibrational frequencies have been compared with experimental Raman spectra to confirm band assignments. researchgate.net A particularly notable feature in the Raman spectrum is a very strong band assigned to the totally symmetric Mg-O stretching mode, which provides direct information about the metal-ligand bond strength. researchgate.net

Interactive Table: Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~1600 | Symmetric C=O stretching | researchgate.net |

| ~1420 | Symmetric CH₃ deformation | researchgate.net |

| ~930 | Symmetric C-CH₃ stretching | researchgate.net |

| ~680 | Ring deformation | researchgate.net |

| 414 | Totally symmetric Mg-O stretching mode | researchgate.net |

The vibrational modes involving the magnesium-oxygen (Mg-O) bonds are of particular interest as they directly probe the coordination environment of the metal center. These modes typically appear in the lower frequency region of the vibrational spectrum (below 700 cm⁻¹). Through detailed analysis and comparison with theoretical models, specific bands in both the IR and Raman spectra have been assigned to motions dominated by Mg-O stretching. researchgate.net

Analysis of the vibrational spectra indicates a strong coupling between the chelated ring modes and the metal-oxygen motions. researchgate.net Four distinct bands have been identified as being primarily due to metal-oxygen stretching motions. researchgate.net The very strong Raman band at 414 cm⁻¹ is specifically assigned to the totally symmetric Mg-O stretching mode, distinguishing it from the corresponding band in similar complexes like beryllium bis-acetylacetonate, which appears at a higher frequency. researchgate.net

Interactive Table: Vibrational Frequencies Assigned to Mg-O Stretching

| Frequency (cm⁻¹) | Vibrational Mode Contribution | Spectroscopy | Reference |

| 1021 | Mixed with C-H in-plane bend | IR | researchgate.net |

| 664 | Mixed with ring deformation | IR | researchgate.net |

| 569 | Mixed with ring deformation | IR | researchgate.net |

| 414 | Totally symmetric Mg-O stretch | Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and electronic environment of a molecule. wikipedia.orgumanitoba.ca For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize the acetylacetonate ligands.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in the complex. In this compound, there are two types of protons: those of the methyl (CH₃) groups and the methine (CH) proton on the central carbon of the chelate ring. The chemical shift, or shielding constant, of these protons is indicative of their chemical environment. nih.gov

The delocalization of electrons within the six-membered chelate ring leads to a specific shielding environment for the protons. The methine proton typically appears as a singlet downfield, while the methyl protons also give rise to a singlet, reflecting the magnetic equivalence of the two ligands and the two methyl groups on each ligand.

Interactive Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm (relative to TMS) | Multiplicity | Reference |

| Methine (CH) | ~5.0 - 5.5 | Singlet | chemicalbook.com |

| Methyl (CH₃) | ~1.8 - 2.2 | Singlet | chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. marquette.edu For this compound, three distinct carbon signals are expected: one for the carbonyl carbons (C=O), one for the central methine carbon (CH), and one for the methyl carbons (CH₃). The chemical shifts are influenced by the coordination to the magnesium ion and can be affected by the solvent used for the analysis. marquette.edumdpi.com

Studies on various metal acetylacetonates (B15086760) have shown that the downfield shifts of the carbon resonances can be interpreted in terms of the effect of the complexed metal and the solvent. marquette.edu

Interactive Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Type | Chemical Shift (δ) in ppm (relative to TMS) | Reference |

| Carbonyl (C=O) | ~190 | marquette.edu |

| Methine (CH) | ~100 | marquette.edu |

| Methyl (CH₃) | ~26 | marquette.edu |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the atoms within a material. For this compound, also known as magnesium acetylacetonate (Mg(acac)₂), XPS studies provide critical information about the bonding environment of the magnesium, oxygen, and carbon atoms.

In a study involving thin films of Mg(acac)₂, the high-resolution XPS spectra revealed distinct peaks corresponding to the core level electrons of magnesium, carbon, and oxygen. The Mg 1s spectrum showed a characteristic peak at a binding energy of 1303.1 eV, which is indicative of magnesium in its +2 oxidation state. researchgate.net This confirms the ionic nature of the interaction between the magnesium cation and the acetylacetonate ligands. Further analysis of magnesium compounds often includes the Mg 2p peak, which for magnesium oxide (MgO) appears around 49 eV, and for magnesium metal at 1303 eV. scribd.comthermofisher.com The O 1s spectrum of Mg(acac)₂ displays a primary peak that can be deconvoluted to distinguish between the oxygen atoms in the carbonyl groups of the acetylacetonate ligand. The C 1s spectrum is typically resolved into multiple components, representing the different chemical environments of the carbon atoms in the acetylacetonate ligand: the methyl (-CH₃) carbons, the methylene (B1212753) (-CH-) carbon, and the carbonyl (C=O) carbons.

The binding energies are sensitive to the chemical environment, and shifts in these energies can provide insights into the nature of the chemical bonds. For instance, the binding energy of the C 1s electrons in the methyl groups of metal acetates, a related class of compounds, has been reported and can be used for comparative analysis.

Table 1: XPS Binding Energies for this compound and Related Compounds

| Element | Core Level | Binding Energy (eV) | Compound | Reference |

| Mg | 1s | 1303.1 | This compound | researchgate.net |

| Mg | 1s | 1304.13 | Magnesium Hydroxide (B78521) | researchgate.net |

| Mg | 2p | ~49 | Magnesium Oxide | scribd.com |

| O | 1s | Not specified | This compound | researchgate.net |

| C | 1s | Not specified | This compound | researchgate.net |

Note: Specific binding energies for O 1s and C 1s in this compound were not explicitly provided in the cited source, though the spectra were shown.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For metal acetylacetonate complexes, the electronic spectra are typically characterized by intense absorption bands in the ultraviolet region, which are primarily attributed to intraligand electronic transitions. chesci.com

The main absorption bands in the UV-Vis spectrum of this compound arise from π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions within the acetylacetonate ligand. chesci.com The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths.

Upon chelation of the acetylacetonate ligand to the magnesium ion, shifts in the positions of these absorption bands are observed compared to the free ligand. chesci.com These shifts are influenced by the nature of the metal ion and the solvent used for the measurement. For instance, in a study of mixed ligand complexes of various divalent metals with acetylacetone (B45752), new absorption bands at longer wavelengths (310-354 nm) were attributed to d-d transitions, although for a d⁰ metal ion like Mg²⁺, such transitions are not expected. chesci.com The primary absorptions remain ligand-centered. A study on a copper(II) acetylacetonate complex in methanol (B129727) reported absorption bands at 293 nm and 361 nm, with the former being assigned to a ligand-centered transition. rsc.org

The specific absorption maxima (λmax) for this compound can vary with the solvent due to solvatochromic effects, which are changes in the absorption or emission spectra of a chemical substance depending on the polarity of the solvent.

Table 2: UV-Vis Absorption Data for a Related Metal Acetylacetonate Complex

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| [Cu(acac)₂(caf)₂] | Methanol | 293 | Ligand-centered (π→π*) | rsc.org |

| [Cu(acac)₂(caf)₂] | Methanol | 361 | d-d transition | rsc.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely applied to study metal complexes, including β-diketonates. researchgate.net The B3LYP hybrid functional, for instance, is frequently used for these types of calculations, often in conjunction with Pople-style basis sets like 6-311++G(d,p) or def2TZVPP, to investigate various molecular properties. researchgate.netresearchgate.netscirp.org

A fundamental step in any theoretical study is the optimization of the molecule's geometry to find its lowest energy conformation. For Mg(acac)₂, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net In its anhydrous monomeric form, Mg(acac)₂ is expected to adopt a tetrahedral coordination geometry around the central magnesium ion. However, it often exists as a hydrate, [Mg(acac)₂(H₂O)₂], where the coordination expands to a distorted octahedron. chesci.com

DFT-optimized structures provide a theoretical ground-state geometry in the gas phase. These calculations can predict, for example, the Mg-O bond lengths, which are crucial for understanding the strength and nature of the metal-ligand interaction. The geometry of the acetylacetonate (B107027) ligand itself, including the C-C and C-O bond lengths within the chelate ring, can also be precisely calculated. These theoretical values can then be compared with experimental data from X-ray crystallography to validate the computational model. asianpubs.org Studies on analogous manganese acetylacetonates (B15086760) have shown that DFT can accurately predict transition-metal–oxygen bond lengths. acs.org

Table 1: Representative Theoretical Geometric Parameters for Mg(acac)₂ This table presents typical bond length and angle values that would be obtained from a DFT/B3LYP geometry optimization. The exact values may vary with the computational model.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

|---|---|---|

| Bond Length | Mg-O | 2.00 - 2.10 Å |

| C-O | 1.28 - 1.30 Å | |

| C-C (ring) | 1.40 - 1.42 Å | |

| C-CH₃ | 1.50 - 1.52 Å | |

| Bond Angle | O-Mg-O (chelate) | ~90° |

| Mg-O-C | ~125° | |

| O-C-C | ~124° | |

| C-C-C (ring) | ~120° |

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By performing a frequency calculation on the optimized geometry, a set of normal vibrational modes, their corresponding frequencies, and their intensities can be obtained. nih.gov This theoretical spectrum is invaluable for assigning the absorption bands observed in experimental spectra. scirp.org

For Mg(acac)₂, key vibrational modes include:

ν(C=O) and ν(C=C) vibrations: These are characteristic stretching vibrations of the acetylacetonate ligand, typically found in the 1500-1700 cm⁻¹ region. Upon coordination to the magnesium ion, these frequencies are known to shift compared to the free ligand, which is a hallmark of chelation. chesci.com

ν(Mg-O) vibrations: The stretching modes corresponding to the magnesium-oxygen bonds appear at lower frequencies, generally in the 400-600 cm⁻¹ range. These bands are direct indicators of the metal-ligand bond strength.

Ligand Bending and Rocking Modes: Other vibrations, such as C-H bending and methyl group rocking, occur at specific regions of the spectrum and contribute to the molecule's unique spectroscopic fingerprint. nih.gov

It is standard practice to apply a uniform scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, thereby improving the agreement with experimental data. researchgate.net

Table 2: Assignment of Key Vibrational Modes for Mg(acac)₂ based on DFT Calculations This table shows representative frequency ranges for the main vibrational modes as predicted by DFT calculations.

| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C=O) | Carbonyl Stretch | 1610 - 1650 |

| ν(C=C) | Carbon-Carbon Stretch (ring) | 1515 - 1550 |

| δ(CH₃) | Methyl Bending | 1430 - 1480 |

| ν(Mg-O) + ν(C-CH₃) | Mg-O Stretch coupled with C-CH₃ Stretch | 550 - 600 |

| ν(Mg-O) | Magnesium-Oxygen Stretch | 400 - 450 |

The electronic properties of Mg(acac)₂ can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. dntb.gov.ua A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For Mg(acac)₂, the HOMO is typically localized on the π-system of the acetylacetonate ligands, while the LUMO may have contributions from the ligand's π* orbitals.

Molecular Electrostatic Potential (MEP): An MEP diagram provides a visual map of the charge distribution on the molecule's surface. nih.gov It uses a color scale to indicate regions of different electrostatic potential.

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. In Mg(acac)₂, these are concentrated around the electronegative oxygen atoms.

While specific DFT studies on the reaction mechanisms of Mg(acac)₂ are not abundant, the methodology is well-established for related compounds. DFT can be used to model chemical reactions, map out potential energy surfaces, and identify transition states. acs.org By calculating the energy difference between reactants, transition states, and products, chemists can determine activation energy barriers and reaction enthalpies.

This approach could be applied to understand:

The mechanism of thermal decomposition of Mg(acac)₂, which is relevant to its use as a precursor in materials synthesis (e.g., chemical vapor deposition).

Its role as a catalyst or initiator in polymerization reactions. For example, DFT has been used to study the role of other metal acetylacetonates, like Co(acac)₂, in catalytic cycles. acs.org Such theoretical investigations provide a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone.

Ab Initio and MP2 Level Calculations

For higher accuracy, particularly for electronic energies and properties sensitive to electron correlation, ab initio methods are employed. These methods derive their results from first principles without relying on experimental parameterization.

Hartree-Fock (HF): This is the simplest ab initio method, serving as a starting point for more advanced calculations. However, it neglects electron correlation, which can be significant in metal complexes.

Møller-Plesset Perturbation Theory (MP2): The MP2 method is one of the most common ways to include electron correlation. researchgate.net It offers a significant improvement in accuracy over HF for calculating interaction energies and geometric parameters. researchgate.net Calculations at the MP2 level are computationally more demanding than DFT but can serve as a benchmark for validating DFT results. researchgate.net Studies on other magnesium-oxygen systems have demonstrated the utility of MP2 for refining relative energies and understanding molecular stability. researchgate.net High-level coupled-cluster methods like CCSD(T) represent a "gold standard" for even greater accuracy, though their computational cost limits them to smaller systems or single-point energy calculations on geometries optimized at a lower level of theory. uoa.gr

Basis Set Dependency and Computational Model Validation

The reliability of any quantum chemical calculation is critically dependent on the chosen computational model, which comprises both the theoretical method (e.g., B3LYP, MP2) and the basis set. researchgate.net

Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a second-row element like magnesium, it is crucial to use a basis set that is flexible enough to describe the electronic structure accurately. Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are common choices. researchgate.netnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to correctly model the charge distribution and non-covalent interactions. For heavier metals, effective core potentials (ECPs) like LANL2DZ are sometimes used to reduce computational cost by treating the core electrons implicitly. asianpubs.org

Model Validation: A computational model must be validated to ensure its predictions are meaningful. This is typically done by comparing the calculated results against known experimental data. For Mg(acac)₂, one could validate a chosen method and basis set by:

Comparing the optimized geometry with a known crystal structure. asianpubs.org

Comparing the calculated vibrational frequencies with an experimental IR or Raman spectrum, often involving the determination of a scaling factor to maximize the correlation. researchgate.net

Comparing calculated energetic properties, like ionization energy, with experimental values from photoelectron spectroscopy. nist.gov

Reactivity and Reaction Mechanisms

Ligand Exchange Reactions with Other Chelating Agents

The acetylacetonate (B107027) (acac) ligands in bis(pentane-2,4-dionato-O,O')magnesium are subject to substitution by other chelating agents. This reactivity allows for the synthesis of new magnesium complexes and mixed-metal species. smolecule.com The exchange process is a fundamental aspect of its coordination chemistry.

Detailed research findings indicate that these exchange reactions can occur in both condensed phases and the gas phase. Gas-phase ligand exchange reactions involving magnesium acetylacetonate and other metal β-diketonate complexes, such as those of copper, have been investigated using mass spectrometry. nih.gov These studies have led to the formation and identification of novel mixed-ligand products, for instance, [Mg(acac)(eeac)]⁺, where 'eeac' represents another β-diketonate ligand. nih.gov

The interaction with multidentate chelating agents like ethylenediaminetetraacetic acid (EDTA) has also been studied, particularly in biological systems. In studies of (Na⁺ + K⁺)-activated ATPase, it was observed that the presence of EDTA during the formation of the phospho-enzyme influences the rate of dephosphorylation. nih.gov This effect is attributed to the chelating agent itself rather than simply the concentration of free magnesium ions, highlighting the significant role that strong chelating agents can play in modifying the reaction pathways involving magnesium complexes. nih.gov

Table 1: Examples of Ligand Exchange Reactions and Products This table is interactive. Click on the headers to sort the data.

| Precursors | Exchanging Ligand/Agent | Product Type | Reference |

|---|---|---|---|

| Mg(eeac)₂ | Cu(acac)₂ | Gas-phase mixed-ligand complex: [Mg(acac)(eeac)]⁺ | nih.gov |

| Mg(tftm)₂ | Cu(acac)₂ | Gas-phase mixed-ligand complex: [Mg(acac)(tftm)]⁺ | nih.gov |

| (Na⁺+K⁺)-ATPase-Mg²⁺ complex | EDTA | Modified phospho-enzyme | nih.gov |

| Mg(acac)₂ | Other ligands | Mixed-metal complexes | smolecule.com |

Thermal Decomposition Pathways

The thermal decomposition of this compound is a critical property, particularly for its application as a precursor in materials synthesis. The process typically begins with dehydration, followed by the decomposition of the organic ligands, ultimately yielding magnesium oxide. smolecule.com

This compound most commonly exists in its dihydrate form, Mg(C₅H₇O₂)₂·2H₂O. smolecule.comgoogle.com Upon heating, the two water molecules of hydration are lost, leading to the formation of the anhydrous compound. smolecule.com This dehydration is the initial step in its thermal decomposition pathway. The process can be controlled under specific drying conditions to isolate the anhydrous form. For example, drying in an oven at 50°C under a vacuum of approximately 60 mbar can yield anhydrous magnesium acetylacetonate. google.comgoogle.com The removal of coordinated water is a crucial step before the subsequent decomposition of the acetylacetonate ligands themselves.

Following dehydration, the anhydrous magnesium acetylacetonate decomposes at higher temperatures, making it an effective precursor for the synthesis of magnesium oxide (MgO), often in the form of nanoparticles. smolecule.comresearchgate.netnih.gov The decomposition of the complex to form MgO is a key application in materials science, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. strem.com

The decomposition mechanism can be complex. Studies using thermal analysis coupled with mass spectrometry have investigated the gaseous products evolved during the thermal treatment of a gel precursor derived from magnesium acetylacetonate. researchgate.netresearchgate.net The pyrolysis of the precursor gel occurs in multiple steps, releasing water, carbon dioxide, and fragments from the acetylacetone (B45752) ligand and any solvent used, such as 2-methoxyethanol. researchgate.netresearchgate.net The decomposition of the coordinated acetylacetone ligand itself has been observed in the temperature range of 315 to 384°C. researchgate.net Ultimately, heating at sufficiently high temperatures, for example up to 600°C, results in the formation of high-purity, crystalline magnesium oxide powder. semanticscholar.orgresearchgate.net

Table 2: Thermal Decomposition Stages of Magnesium Acetylacetonate Precursor Gel This table is interactive. Click on the headers to sort the data.

| Temperature Range (°C) | Process | Gaseous Products Evolved | Solid Product | Reference |

|---|---|---|---|---|

| < 213 | Dehydration | Water (H₂O) | Anhydrous Mg(acac)₂ | smolecule.comresearchgate.net |

| 213 - 310 | Ligand Decomposition | Water, CO₂, acetylacetone fragments, solvent fragments | Intermediate species | researchgate.netresearchgate.net |

| > 350 - 600 | Final Decomposition | CO₂, other small molecules | Crystalline Magnesium Oxide (MgO) | researchgate.netsemanticscholar.orgresearchgate.net |

Coordination with External Lewis Bases and Solvents

The magnesium center in this compound is a Lewis acid and can coordinate with additional ligands, which act as Lewis bases. bris.ac.uklibretexts.org This reactivity leads to the formation of Lewis acid-base adducts, which are new, larger compounds containing a coordinate covalent bond between the magnesium and the base. libretexts.orglibretexts.org

The most common example is the coordination with water to form the stable dihydrate, Mg(acac)₂·2H₂O. smolecule.com Beyond water, magnesium acetylacetonate can form adducts with a variety of other Lewis bases, including amines and pyridines. bris.ac.uk The formation of these adducts can influence the compound's solubility and reactivity. Its good solubility in many organic solvents is a result of interactions between the complex and solvent molecules. americanelements.com The study of these coordination complexes is essential for understanding its role in catalysis and synthesis, where the steric and electronic properties of the coordinated Lewis base can control reactivity. bris.ac.uk For instance, research has shown the formation of mixed-ligand complexes where external ligands like caffeine (B1668208) replace the coordinated water molecules. chesci.com

Interaction with Other Metal Species and Mixed-Metal Complex Formation

This compound can react with other metal compounds to form mixed-metal complexes. smolecule.com This occurs through metal exchange reactions or by the acetylacetonate ligands bridging between different metal centers. The formation of neutral, mixed-metal coordination polymers has been reported, for example, involving magnesium(II) and silver(I) with a ditopic acetylacetonate ligand. americanelements.com

Gas-phase studies have also demonstrated the formation of mixed-metal species. nih.gov Using mass spectrometry, researchers have observed ligand exchange between magnesium and copper β-diketonate complexes upon co-sublimation, leading to the creation of hetero-metal species in the gas phase. nih.gov In another example, a dimeric cobalt complex was synthesized using a mixture of two different acetylacetonate ligands, where the more electron-rich acac ligands act to bridge the two cobalt metal centers. nih.gov These reactions underscore the utility of magnesium acetylacetonate as a building block for constructing more complex, multi-metallic architectures.

Applications in Catalysis

Catalyst Precursor in Organic Synthesis

In the realm of organic synthesis, the compound is recognized as a key component in the development of magnesium-based catalysts. sci-hub.sersc.org Magnesium catalysts are widely employed in asymmetric reactions, and various catalytic strategies have been developed, including those that generate the active catalyst in situ. rsc.org

Mechanisms in Aldol (B89426) Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones) to create a β-hydroxy carbonyl compound. magritek.com The reaction can be catalyzed by either acid or base. In a base-catalyzed mechanism, a base abstracts an acidic α-hydrogen from one carbonyl compound to form a nucleophilic enolate. magritek.commasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of a second molecule. masterorganicchemistry.com Subsequent protonation yields the aldol addition product. masterorganicchemistry.com If the reaction is heated, this product can undergo dehydration to form an α,β-unsaturated carbonyl compound, known as the aldol condensation product. masterorganicchemistry.com

While specific studies detailing the mechanism for Bis(pentane-2,4-dionato-O,O')magnesium are not extensively documented, its role can be inferred from the principles of Lewis acid catalysis. The magnesium ion (Mg²⁺) in the complex can function as a Lewis acid. It coordinates to the carbonyl oxygen of the electrophilic partner (the aldehyde or ketone that does not form the enolate). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic enolate. This activation lowers the energy barrier for the carbon-carbon bond formation step. Magnesium oxide (MgO) has been studied as a solid base catalyst for aldol condensations, where basic sites on the catalyst surface are responsible for the initial deprotonation of the ketone to form the enolate. sci-hub.semdpi.com

Mechanisms in Michael Additions

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The nucleophiles, known as Michael donors, are typically stabilized enolates derived from compounds with acidic methylene (B1212753) groups (e.g., malonic esters). libretexts.org The electrophiles, or Michael acceptors, are α,β-unsaturated compounds like ketones, esters, or nitriles. masterorganicchemistry.com The general mechanism involves three main steps:

Enolate Formation : A base abstracts an α-proton from the Michael donor to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition : The enolate nucleophile attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The resulting negative charge is delocalized onto the carbonyl oxygen, forming a new enolate.

Protonation : The newly formed enolate is protonated by a proton source (often the conjugate acid of the base catalyst) to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

Similar to its role in aldol condensations, this compound can act as a Lewis acid catalyst. By coordinating to the carbonyl oxygen of the Michael acceptor, the magnesium center enhances the electrophilicity of the β-carbon, facilitating the attack by the Michael donor. This catalytic approach can proceed under formally neutral conditions, which can be advantageous over traditional base-catalyzed methods that may lead to side reactions. masterorganicchemistry.com While transition metals and lanthanides are more commonly reviewed as catalysts for this reaction, magnesium salts of carboxylic acids have also been patented for use in Michael addition compositions. masterorganicchemistry.comyoutube.com

Mechanisms in Grignard Reactions

Grignard reagents are highly reactive organometallic compounds with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen). purdue.edu They are prepared by reacting an organic halide with magnesium metal. masterorganicchemistry.com The carbon-magnesium bond is highly polarized, giving the carbon atom a partial negative charge and making it a potent nucleophile (a carbanion source). purdue.edumasterorganicchemistry.com This nucleophilic carbon readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones, to form new carbon-carbon bonds. purdue.edumasterorganicchemistry.com

The role of this compound as a direct additive or catalyst in Grignard reactions is not established in the scientific literature. The core of the Grignard reaction is the R-Mg-X species itself. However, research has shown that additives can influence Grignard reactions. For instance, bulky magnesium anilide additives can enhance the nucleophilicity of Grignard reagents, enabling them to add to less reactive electrophiles like carboxylates. nih.gov The purity of the magnesium metal used to prepare the reagent is also crucial, as transition metal impurities can affect reaction outcomes.

Role in Polymerization and Fine Chemical Production

This compound and related magnesium complexes serve as effective initiators or catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone. rsc.orgrsc.orgscilit.com ROP is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.com

The mechanism often involves the magnesium complex acting as an initiator. In the presence of an alcohol (ROH), which can be an impurity or a deliberately added co-initiator, an "activated monomer" mechanism can occur. rsc.orgrsc.org In this pathway:

The Lewis acidic magnesium center coordinates to and activates the carbonyl group of the cyclic monomer (e.g., lactide).

The alcohol (initiator) then attacks the activated carbonyl carbon, leading to the ring opening.

The growing polymer chain, terminated with an alcohol group, can then attack another activated monomer, propagating the polymerization.

This method allows for the synthesis of polyesters like polylactide (PLA) with controlled molecular weights and narrow polydispersity, which are desirable properties for biomedical and other material applications. rsc.orgrsc.org

The catalytic roles in aldol and Michael additions contribute to the production of fine chemicals, which are complex, pure substances produced in relatively small quantities for specialized applications, such as pharmaceuticals and agrochemicals. mdpi.comnortheastern.edu The ability of magnesium catalysts to promote these C-C bond-forming reactions enantioselectively (producing a specific chiral version of a molecule) is particularly valuable in this context. rsc.orgnih.gov

Table 1: Performance of Magnesium-Based Catalysts in Ring-Opening Polymerization of rac-Lactide

| Catalyst/Initiator System | Monomer/[Cat] Ratio | Temp (°C) | Time (h) | Conversion (%) | Polymer Dispersity (Đ) | Ref. |

|---|---|---|---|---|---|---|

| Mg Complex + Benzyl Alcohol | 100 | 110 | 0.5 | 98 | 1.09 | rsc.org |

| Binuclear Mg-Alkoxide | 200 | 130 | 0.33 | 99 | 1.13 | rsc.org |

| Binuclear Mg-Alkoxide | 200 | 25 | 24 | 15 | 1.10 | rsc.org |

Catalytic Activity in Depolymerization Processes (e.g., PET Glycolysis)

Polyethylene terephthalate (B1205515) (PET) is a widely used polymer that can be chemically recycled through depolymerization. One of the most prominent methods is glycolysis, a process that breaks down PET polymer chains using a glycol, typically ethylene (B1197577) glycol (EG). researchgate.netresearchgate.net This reaction is conducted at elevated temperatures (e.g., 180-240 °C) and yields bis(2-hydroxyethyl) terephthalate (BHET), the monomer from which PET is made. researchgate.net This monomer can then be purified and used to produce virgin-quality recycled PET, closing the loop in a circular economy.

The glycolysis reaction is a transesterification process. While it can proceed without a catalyst, the rate is extremely slow. researchgate.net Various metal-based catalysts, including those based on magnesium, zinc, and cobalt, are used to accelerate the reaction. researchgate.net Magnesium-based catalysts, such as magnesium oxide or magnesium acetate, have shown significant activity. researchgate.net

Investigation of Catalytic Mechanisms and Intermediates

The catalytic mechanism for PET glycolysis using a magnesium-based catalyst like this compound involves the Lewis acidic Mg²⁺ center. The proposed steps are:

Catalyst-Glycol Interaction : The magnesium complex may first interact with ethylene glycol. The alcohol groups of EG can coordinate to the magnesium center.

Activation of PET Ester : The magnesium center coordinates to the carbonyl oxygen of the ester group in the PET polymer chain. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more vulnerable to nucleophilic attack.

Nucleophilic Attack : A molecule of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This breaks the ester bond within the polymer backbone.

Transesterification : A proton transfer occurs, leading to the formation of a new hydroxyl-terminated end on one polymer fragment and an ester of ethylene glycol on the other.

Chain Cleavage : This process repeats, breaking down the long polymer chains into smaller oligomers and, ultimately, into the monomer BHET. researchgate.net

The primary intermediate in this process is a mixture of oligomers of varying lengths. As the reaction proceeds, these oligomers are further depolymerized until the equilibrium favors the formation of the BHET monomer.

Table 2: Comparison of Catalysts in PET Glycolysis

| Catalyst | Catalyst Loading | Temp (°C) | Time (min) | PET Conversion (%) | BHET Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Sodium Acetate | 1 wt% | 190 | 360 | ~95 | ~85 | researchgate.net |

| Calcium Carbonate | 1 wt% | 190 | 480 | ~85 | ~75 | researchgate.net |

| ZnFe₂O₄ Spinel | Not specified | Not specified | Not specified | High | High | researchgate.net |

| Mg-Al-O | Not specified | Not specified | Not specified | High | High | researchgate.net |

Formation of Homogeneous and Heterogeneous Catalysts

The dual nature of magnesium acetylacetonate (B107027) allows for its application in both homogeneous and heterogeneous catalytic systems.

As a homogeneous catalyst , its solubility in organic solvents is a key advantage. rsc.org This property allows it to be used in solution-phase reactions where the catalyst and reactants are in the same phase, facilitating high reactivity and selectivity. Organometallic compounds like magnesium acetylacetonate are widely employed as catalysts in industrial processes such as polymerization and various organic syntheses. rsc.orgescholarship.org For instance, magnesium(II) acetylacetonate has been effectively used to catalyze the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives in an aqueous medium, demonstrating its utility in environmentally friendly chemical processes. researchgate.net In other applications, catalyst systems derived from magnesium compounds have shown very high activity in the ring-opening polymerization of ε-caprolactone. ua.es

As a precursor for heterogeneous catalysts , magnesium acetylacetonate can be transformed into solid-state materials that catalyze reactions in a different phase from the reactants. This is often achieved through thermal decomposition, which can yield magnesium oxide (MgO), a well-known basic catalyst and catalyst support. nih.gov Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. Magnesium-based materials are used in heterogeneous catalysis for reactions like the aldol condensation. nih.govacs.org The compound itself can also be part of more complex heterogeneous systems. For example, while not recommended for determining vanadium content, the interaction of magnesium acetylacetonate in forming refractory compounds indicates its role in creating solid-phase materials at high temperatures. berkeley.edu

The table below summarizes selected catalytic applications involving magnesium-based catalysts.

Interactive Data Table: Catalytic Applications of Magnesium Compounds

| Catalyst System | Reaction Type | Catalyst Nature | Key Finding | Reference(s) |

|---|---|---|---|---|

| Magnesium(II) acetylacetonate | Synthesis of pyrazolidine-3,5-dione derivatives | Homogeneous | High yields achieved in water as the reaction medium. | researchgate.net |

| MgⁿBu₂ / Ph₂CHOH | Ring-opening polymerization of ε-caprolactone | Homogeneous | Highly active system, producing up to 800 polymer chains per Mg center. | ua.es |

| Magnesium-based MOF | Aldol condensation | Heterogeneous | Efficiently catalyzes reactions of aromatic aldehydes with ketones; recyclable. | nih.govacs.org |

| Nickel(II) acetylacetonate / dmpe | Formylation of amines with CO₂ and H₂ | Homogeneous (in situ) | An effective in situ catalyst system can be generated from the acetylacetonate precursor. | mdpi.com |

Utilization in Metal-Organic Frameworks (MOFs) Synthesis for Catalytic Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them highly promising for catalytic applications. nih.govresearchgate.net

While many syntheses of magnesium-based MOFs reported in the literature utilize simple inorganic salts like magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) or magnesium chloride (MgCl₂), metal acetylacetonate complexes are recognized as effective alternative metal sources. nih.govnih.govacs.org Research has demonstrated that metal acetylacetonates (B15086760) can serve as precursors for the aqueous synthesis of various MOFs, often providing high yields in an environmentally friendlier process. researchgate.net This approach has been successfully applied to the synthesis of Zr(IV), Fe(III), and Al(III) based MOFs, suggesting the viability of using this compound for the preparation of Mg-based MOFs. researchgate.net

Magnesium-based MOFs have demonstrated significant catalytic activity. For example, a 2D magnesium MOF synthesized hydrothermally was shown to be an efficient and reusable heterogeneous catalyst for aldol condensation reactions. rsc.orgresearchgate.net In another area, Mg-MOF-74 has been investigated for its exceptional CO₂ adsorption capabilities, a property relevant to catalysis, particularly in the conversion of CO₂ into valuable chemicals. nih.gov

Furthermore, metal acetylacetonate complexes can be used in the post-synthetic modification of existing MOFs to introduce new catalytic sites. For instance, an iron acetylacetonate complex has been successfully grafted onto the nodes of a Zr-based MOF (MOF-808), creating a new catalytically active material. berkeley.edu This method allows for the precise engineering of catalyst active sites within the stable and porous MOF structure.

The table below details the synthesis of several magnesium-based MOFs with demonstrated or potential catalytic relevance.

Interactive Data Table: Synthesis of Selected Magnesium-Based MOFs

| MOF Name/Type | Magnesium Precursor | Organic Linker | Synthesis Method | Potential Application | Reference(s) |

|---|---|---|---|---|---|

| {[Mg₂(HL)₂(H₂O)₄]·H₂O}n | Magnesium Acetate | Pyrazole-3,5-dicarboxylic acid (H₃L) | Hydrothermal | Heterogeneous catalysis (Aldol condensation) | rsc.orgresearchgate.net |

| Mg-MOF | MgCl₂·6H₂O | 2,2'-bipyridine-4,4'-dicarboxylic acid | Solvothermal | Adsorption and potential catalysis | nih.gov |

| Mg-MOF-74 | Mg(NO₃)₂·6H₂O | 2,5-dihydroxyterephthalic acid | Solvothermal | CO₂ adsorption and activation | nih.gov |

| PMg–1,4-BDC MOF | Mg(NO₃)₂·6H₂O | Benzene-1,4-dicarboxylic acid | Solvothermal | Precursor for porous carbon cathode support | acs.org |

Applications in Materials Science and Nanotechnology

Precursor for Magnesium-Containing Materials

Bis(pentane-2,4-dionato-O,O')magnesium serves as a fundamental building block in the creation of a diverse range of materials, from nanoparticles and thin films to complex ceramics and spinels. Its ability to decompose cleanly at elevated temperatures allows for the precise formation of magnesium-based compounds with desired properties.

Synthesis of Magnesium Oxide (MgO) Nanoparticles and Thin Films

One of the most prominent applications of this compound is in the synthesis of magnesium oxide (MgO) nanoparticles and thin films. These materials are of great interest due to their exceptional properties, including a wide bandgap, high thermal stability, and excellent dielectric strength, making them suitable for various applications in electronics, catalysis, and biomedical fields.

The synthesis of MgO nanoparticles often involves the thermal decomposition of magnesium acetylacetonate (B107027). The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the presence of surfactants or capping agents. For instance, studies have shown that the average crystallite size of MgO nanoparticles can be tailored from as small as 10 nanometers to larger sizes by modifying the synthesis conditions.

| Precursor | Synthesis Method | Temperature (°C) | Average Particle Size (nm) |

| This compound | Sol-gel | 550 | < 10 researchgate.net |

| Magnesium Nitrate (B79036) & Plant Extract | Green Synthesis | 500 | 10.25 - 27.08 scispace.com |

| Magnesium Nitrate & Hexamine | Combustion | - | 22 scispace.com |

In the realm of thin films, this compound is a favored precursor in various deposition techniques. It enables the growth of high-quality MgO thin films with controlled thickness and crystallinity on a range of substrates. These films are crucial components in devices such as transparent conductive oxides, protective coatings, and buffer layers for high-temperature superconductors. Research has demonstrated that the properties of these films, including their optical transmittance and bandgap, can be finely tuned by optimizing the deposition parameters.

Preparation of Magnesium-based Ceramics and Glasses

The utility of this compound extends to the fabrication of magnesium-based ceramics and glasses. nih.gov In this context, it acts as a source of magnesium oxide, which is a key component in many ceramic formulations. The use of this organometallic precursor can offer advantages over traditional solid-state reaction methods, such as lower processing temperatures and improved homogeneity of the final product. Magnesium oxide is known to enhance the mechanical properties and thermal stability of ceramics, making them suitable for demanding applications in the aerospace and automotive industries. nih.gov It can also act as a sintering aid in the production of other ceramics, like alumina (B75360) ceramics, by promoting densification and inhibiting grain growth.

Spinel Synthesis (e.g., MgAl₂O₄)